1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, a trifluoromethyl group, and a urea moiety
Preparation Methods
The synthesis of 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydroxy-methoxyphenyl intermediate: This step involves the reaction of a methoxyphenyl compound with a suitable reagent to introduce the hydroxy group.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Coupling with the urea moiety: The final step involves the coupling of the intermediate with a urea derivative under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, to form amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different biological activities and properties.
1-(2-Hydroxy-3-phenyl-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the methoxy group, which can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-18(26,11-13-7-9-14(27-2)10-8-13)12-23-17(25)24-16-6-4-3-5-15(16)19(20,21)22/h3-10,26H,11-12H2,1-2H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRPHXZKDMQYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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